2-(Aminooxy)-2-methylpropanoic acid hydrochloride
Overview
Description
2-(Aminooxy)-2-methylpropanoic acid hydrochloride is a chemical compound known for its unique properties and applications in various scientific fields. It is an amino acid derivative that contains an aminooxy group, which makes it a valuable reagent in organic synthesis and bioconjugation techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride typically involves the reaction of 2-methylpropanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired aminooxy compound. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography to remove impurities and obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming oxime ethers and other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the aminooxy group .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and oxime ethers. These products are valuable intermediates in the synthesis of more complex molecules and have applications in various fields of chemistry .
Scientific Research Applications
2-(Aminooxy)-2-methylpropanoic acid hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride involves the formation of stable oxime bonds with carbonyl-containing compounds. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The aminooxy group reacts with aldehydes and ketones to form oximes, which are stable and resistant to hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Similar in structure but lacks the methyl group on the propanoic acid moiety.
2-(Aminooxy)acetic acid: Another aminooxy compound with a different carbon backbone.
Uniqueness
2-(Aminooxy)-2-methylpropanoic acid hydrochloride is unique due to its specific structure, which provides enhanced stability and reactivity compared to other aminooxy compounds. Its ability to form stable oxime bonds under mild conditions makes it particularly valuable in bioconjugation and organic synthesis .
Properties
IUPAC Name |
2-aminooxy-2-methylpropanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-4(2,8-5)3(6)7;/h5H2,1-2H3,(H,6,7);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPZGAAOCIFBDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201008964 | |
Record name | 2-(Aminooxy)-2-methylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201008964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89766-91-6 | |
Record name | Propanoic acid, 2-(aminooxy)-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89766-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Aminooxy)-2-methylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201008964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(aminooxy)-2-methylpropionic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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